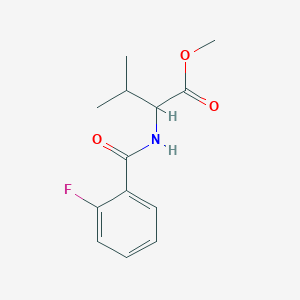
l-Valine, N-(2-fluorobenzoyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
l-Valine, N-(2-fluorobenzoyl)-, methyl ester is a chemical compound with the molecular formula C13H16FNO3 and a molecular weight of 253.2694 . This compound is a derivative of l-Valine, an essential amino acid, and features a fluorobenzoyl group attached to the nitrogen atom and a methyl ester group attached to the carboxyl group.
Preparation Methods
The synthesis of l-Valine, N-(2-fluorobenzoyl)-, methyl ester typically involves the following steps:
Protection of the amino group: The amino group of l-Valine is protected using a suitable protecting group to prevent unwanted reactions.
Acylation: The protected l-Valine is then reacted with 2-fluorobenzoyl chloride in the presence of a base to form the N-(2-fluorobenzoyl) derivative.
Esterification: The carboxyl group of the N-(2-fluorobenzoyl) derivative is esterified using methanol and an acid catalyst to form the methyl ester.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
l-Valine, N-(2-fluorobenzoyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines), and hydrolyzing agents (e.g., hydrochloric acid).
Scientific Research Applications
l-Valine, N-(2-fluorobenzoyl)-, methyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and chemicals with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of l-Valine, N-(2-fluorobenzoyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzoyl group can enhance the compound’s binding affinity to specific targets, while the methyl ester group can influence its solubility and stability. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
l-Valine, N-(2-fluorobenzoyl)-, methyl ester can be compared with other similar compounds, such as:
l-Valine, N-benzoyl-, methyl ester: This compound lacks the fluorine atom, which can result in different reactivity and binding properties.
l-Valine, N-(4-fluorobenzoyl)-, methyl ester: The fluorine atom is positioned differently, which can affect the compound’s interactions with molecular targets.
l-Valine, N-(2-chlorobenzoyl)-, methyl ester: The presence of a chlorine atom instead of fluorine can lead to variations in chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and applications compared to its analogs.
Properties
Molecular Formula |
C13H16FNO3 |
|---|---|
Molecular Weight |
253.27 g/mol |
IUPAC Name |
methyl 2-[(2-fluorobenzoyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C13H16FNO3/c1-8(2)11(13(17)18-3)15-12(16)9-6-4-5-7-10(9)14/h4-8,11H,1-3H3,(H,15,16) |
InChI Key |
RKJCUCVCGGLLRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















